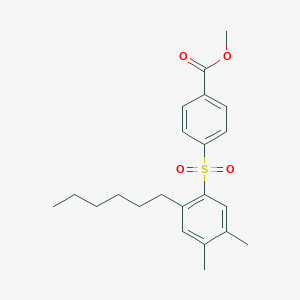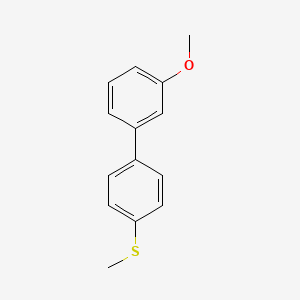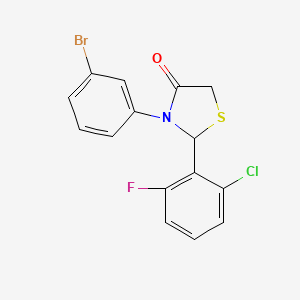
4-Thiazolidinone, 3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)- is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone ring substituted with bromophenyl and chlorofluorophenyl groups, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Starting Materials: 3-bromobenzaldehyde, 2-chloro-6-fluoroaniline, and thioglycolic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions.
Cyclization: The intermediate Schiff base formed from the condensation of the aldehyde and aniline undergoes cyclization with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This might include:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiazolidinone, 3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiazolidines.
Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its antimicrobial, anti-inflammatory, or anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)- would depend on its specific biological activity. Generally, thiazolidinones exert their effects by:
Molecular Targets: Binding to enzymes or receptors involved in disease pathways.
Pathways Involved: Inhibiting or activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Thiazolidinone, 3-phenyl-2-(2-chlorophenyl)-
- 4-Thiazolidinone, 3-(4-bromophenyl)-2-(2-fluorophenyl)-
- 4-Thiazolidinone, 3-(3-chlorophenyl)-2-(2-bromophenyl)-
Uniqueness
4-Thiazolidinone, 3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)- is unique due to the specific combination of bromophenyl and chlorofluorophenyl groups, which may impart distinct chemical and biological properties compared to other thiazolidinones.
Eigenschaften
CAS-Nummer |
624739-23-7 |
|---|---|
Molekularformel |
C15H10BrClFNOS |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10BrClFNOS/c16-9-3-1-4-10(7-9)19-13(20)8-21-15(19)14-11(17)5-2-6-12(14)18/h1-7,15H,8H2 |
InChI-Schlüssel |
GGOBUTOFDIUVIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)F)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


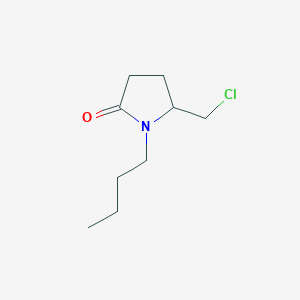
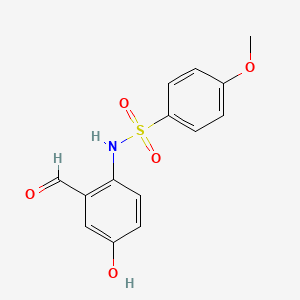
![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)
![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
![3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one](/img/structure/B12582509.png)
![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)
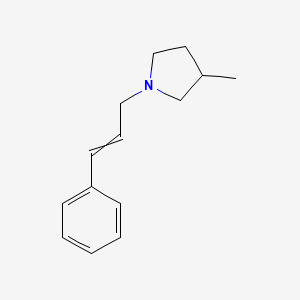
![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)
![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)
![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)
